molecular formula C14H16O2 B14520900 Ethyl (5-methyl-1H-inden-3-yl)acetate CAS No. 62677-66-1

Ethyl (5-methyl-1H-inden-3-yl)acetate

Cat. No.: B14520900
CAS No.: 62677-66-1
M. Wt: 216.27 g/mol
InChI Key: VSGZPGWVUAVTMX-UHFFFAOYSA-N
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Description

Ethyl (5-methyl-1H-inden-3-yl)acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. This particular compound is derived from indene, a bicyclic aromatic hydrocarbon, and features an ethyl acetate group attached to the 5-methyl-1H-inden-3-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-methyl-1H-inden-3-yl)acetate typically involves the esterification of 5-methyl-1H-inden-3-ylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-methyl-1H-inden-3-yl)acetate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed to yield 5-methyl-1H-inden-3-ylacetic acid and ethanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ethyl group can be substituted with other alkyl groups through transesterification reactions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alcohols (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid).

Major Products Formed

    Hydrolysis: 5-methyl-1H-inden-3-ylacetic acid and ethanol.

    Reduction: 5-methyl-1H-inden-3-ylmethanol.

    Substitution: Various alkyl esters depending on the alcohol used.

Scientific Research Applications

Ethyl (5-methyl-1H-inden-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the flavor and fragrance industry for its pleasant aroma.

Mechanism of Action

The mechanism of action of Ethyl (5-methyl-1H-inden-3-yl)acetate is primarily related to its ester functional group. In biological systems, esters can be hydrolyzed by esterases to release the corresponding acid and alcohol. The released acid can then interact with various molecular targets, such as enzymes and receptors, to exert its effects. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Ethyl (5-methyl-1H-inden-3-yl)acetate can be compared to other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl (1H-inden-3-yl)acetate: Lacks the methyl group on the indene ring.

    Ethyl (5-methyl-2H-inden-3-yl)acetate: Different isomer with the double bond in a different position.

These compounds share similar chemical properties but may differ in their reactivity and biological activities due to the variations in their structures.

Properties

CAS No.

62677-66-1

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

ethyl 2-(6-methyl-3H-inden-1-yl)acetate

InChI

InChI=1S/C14H16O2/c1-3-16-14(15)9-12-7-6-11-5-4-10(2)8-13(11)12/h4-5,7-8H,3,6,9H2,1-2H3

InChI Key

VSGZPGWVUAVTMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CCC2=C1C=C(C=C2)C

Origin of Product

United States

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